![molecular formula C8H9N3S2 B7591847 4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole](/img/structure/B7591847.png)
4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole, also known as MRS2179, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of purinergic receptor antagonists and has shown promising results in various studies. In
Mécanisme D'action
4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole acts as a competitive antagonist of the P2Y1 receptor by binding to the receptor and preventing the binding of adenosine diphosphate (ADP). The P2Y1 receptor is activated by ADP, which leads to platelet activation and aggregation. By blocking the P2Y1 receptor, 4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole inhibits platelet activation and aggregation, thereby preventing thrombosis.
Biochemical and Physiological Effects:
4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole has been shown to inhibit platelet aggregation in vitro and in vivo. In addition, it has been shown to reduce thrombus formation in animal models of thrombosis. 4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole in lab experiments is its potency and selectivity as a P2Y1 receptor antagonist. This makes it a valuable tool for studying the role of the P2Y1 receptor in platelet aggregation and thrombosis. However, one limitation of using 4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole is its potential off-target effects on other purinergic receptors. Therefore, it is important to use appropriate controls and confirm the specificity of 4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole in each experiment.
Orientations Futures
There are several future directions for the study of 4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole. One potential direction is the development of 4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole derivatives with improved pharmacological properties, such as increased potency or selectivity. Another direction is the investigation of the role of the P2Y1 receptor in other physiological processes, such as inflammation and pain. Finally, the potential therapeutic use of 4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole in thrombotic disorders warrants further investigation, including clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, 4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole is a potent and selective P2Y1 receptor antagonist that has shown promising results in various studies. Its ability to inhibit platelet aggregation and thrombus formation makes it a potential therapeutic agent for the treatment of thrombotic disorders. However, further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole involves the reaction of 2-methyl-1,3-thiazole with 2-chloroethyl isocyanate followed by the reaction of the resulting product with 2-mercaptoimidazole. This process yields 4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole as a white crystalline solid with a melting point of 124-126°C.
Applications De Recherche Scientifique
4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole has been extensively studied for its potential use in scientific research. It is a potent and selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that plays a key role in platelet aggregation and thrombosis. 4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole has been shown to inhibit platelet aggregation in vitro and in vivo, making it a potential therapeutic agent for the treatment of thrombotic disorders.
Propriétés
IUPAC Name |
4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S2/c1-6-11-7(4-12-6)5-13-8-9-2-3-10-8/h2-4H,5H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWCIFBDZPVJHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NC=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.